molecular formula C19H11NO4 B5597960 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid CAS No. 56813-55-9

2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid

Cat. No.: B5597960
CAS No.: 56813-55-9
M. Wt: 317.3 g/mol
InChI Key: ZUTNAGBPVPAWSD-UHFFFAOYSA-N
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Description

2-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid is a naphthalimide-derived compound characterized by a benzoic acid moiety linked to a 1,8-naphthalimide core. The 1,8-naphthalimide scaffold is known for its planar aromatic structure, which facilitates π-π stacking interactions and enhances luminescent properties . This compound has been studied extensively for its diverse applications, including antitumor activity, fluorescence sensing, and enzyme inhibition. For instance, its organotin(IV) carboxylate derivatives exhibit potent antitumor activity against human cancer cell lines , while its derivatives also serve as fluorescent probes for metal cations and nanoparticles .

The compound’s IUPAC name is 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)benzoic acid, with a molecular formula C₁₉H₁₁NO₄ and a molecular weight of 317.3 g/mol. Its structure enables strong intermolecular interactions, as evidenced by crystallographic studies of related derivatives, such as methyl esters and propanoic acid analogs .

Properties

IUPAC Name

2-(1,3-dioxobenzo[de]isoquinolin-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11NO4/c21-17-13-8-3-5-11-6-4-9-14(16(11)13)18(22)20(17)15-10-2-1-7-12(15)19(23)24/h1-10H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUTNAGBPVPAWSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)N2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642444
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

56813-55-9
Record name 2-(1,3-DIOXO-1H,3H-BENZO(DE)ISOQUINOLIN-2-YL)-BENZOIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminobenzoic acid with phthalic anhydride in the presence of a suitable catalyst. The reaction is carried out in a solvent such as acetic acid or dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Oxidation Reactions

The benzo[de]isoquinoline core undergoes oxidation at the dioxo groups. For example:

  • Quinone formation : Oxidation with chromium trioxide (CrO₃) or potassium permanganate (KMnO₄) converts the dioxo groups into quinone structures, altering electronic properties .

Reduction Reactions

  • Dihydroxy derivatives : Sodium borohydride (NaBH₄) reduces the dioxo groups to hydroxyl groups, forming 2-(1,3-dihydroxy-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid .

Substitution Reactions

Electrophilic aromatic substitution occurs at the electron-rich benzoic acid moiety:

  • Sulfamoylation : Reacts with sulfonyl chlorides (e.g., 3-oxo-2,3-dihydrobenzo[d]isothiazole-6-carboxylic acid 1,1-dioxide) under basic conditions (K₂CO₃/DMF), yielding sulfamoyl derivatives .

Key Reactions and Products

Reaction Type Reagents/Conditions Major Product Application
SulfamoylationK₂CO₃, DMF, reflux2-(N-(4-(1,3-dioxo-benzo[de]isoquinolin-2-yl)butyl)sulfamoyl)terephthalic acidLPA₂ receptor agonist
EsterificationEthanol, H₂SO₄Ethyl 2-(1,3-dioxo-benzo[de]isoquinolin-2-yl)benzoateIntermediate for drug discovery
HydrolysisNaOH (aq)2-(N-(4-(1,3-dioxo-benzo[de]isoquinolin-2-yl)butyl)sulfamoyl)benzoic acidBioactive metabolite

Biological Activity via Chemical Modifications

Modifications to the benzoic acid or isoquinoline moieties significantly impact pharmacological properties:

LPA₂ Receptor Agonist Activity

Compound EC₅₀ (μM) Efficacy (% vs LPA 18:1)
8b0.05100
8c0.06104
11d5.06 × 10⁻⁶124
  • Structure-Activity Relationship (SAR) :

    • Substitution at the benzoic acid para position (e.g., Br, OCH₃) enhances potency .

    • Extension of the alkyl linker between the isoquinoline and sulfamoyl groups improves receptor binding .

Industrial and Synthetic Relevance

  • Scalable synthesis : Utilizes continuous flow reactors for high-yield production (~85%) .

  • Purification : Automated chromatography ensures >98% purity for pharmaceutical applications .

Stability and Degradation Pathways

  • Photodegradation : Exposure to UV light generates radical intermediates, leading to ring-opening products.

  • Hydrolytic stability : Stable in acidic conditions (pH 2–6) but degrades rapidly under alkaline conditions (pH > 9) .

This compound’s versatility in organic synthesis and bioactivity underscores its importance in medicinal chemistry and materials science. Experimental protocols and receptor-binding data are critical for optimizing its applications.

Scientific Research Applications

Molecular Formula

  • C : 19
  • H : 11
  • N : 1
  • O : 4

Structural Information

The compound features a complex structure characterized by a fused isoquinoline system with dioxo substituents. Its structural formula can be represented as:

SMILES C1 CC C C C1 C O O N2C O C3 CC CC4 C3C CC C4 C2 O\text{SMILES C1 CC C C C1 C O O N2C O C3 CC CC4 C3C CC C4 C2 O}

Predicted Collision Cross Section

Adductm/zPredicted CCS (Ų)
[M+H]+318.07610170.3
[M+Na]+340.05804186.2
[M-H]-316.06154173.9

Medicinal Chemistry

  • Aldose Reductase Inhibition :
    Alrestatin has been identified as an aldose reductase inhibitor, which is crucial for managing secondary complications of diabetes, such as diabetic neuropathy and retinopathy. Research indicates that it may help mitigate oxidative stress related to hyperglycemia by inhibiting the conversion of glucose to sorbitol .
  • Anti-Cancer Potential :
    Preliminary studies suggest that compounds related to alrestatin exhibit anti-cancer properties by inducing apoptosis in certain cancer cell lines. The mechanism appears to involve the modulation of cellular signaling pathways that regulate cell survival and death .

Synthesis and Characterization

The synthesis of alrestatin involves the reaction of specific precursors under controlled conditions to yield high-purity products suitable for biological testing. The crystal structure analysis has provided insights into the molecular interactions and stability of the compound, which are critical for understanding its biological activity .

Case Studies

  • Diabetes Treatment :
    A clinical study focused on the efficacy of alrestatin in reducing complications associated with diabetes showed promising results, although further research is needed to address safety concerns that led to its withdrawal from the market .
  • Cancer Research :
    Another study evaluated the effects of alrestatin on various cancer cell lines, revealing its potential to inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .

Crystallographic Data

ParameterValue
Crystal SystemMonoclinic
Space GroupP21/n
a (Å)8.0909(6)
b (Å)24.4463(18)
c (Å)12.6980(10)
Volume (ų)2494.9(3)

Bond Lengths in Alrestatin

BondLength (Å)
C14=O31.181(2)
N1–C111.391–1.460

Mechanism of Action

The mechanism of action of 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a fluorescent probe by binding to specific biomolecules and emitting fluorescence upon excitation. This property makes it useful for imaging and diagnostic applications. Additionally, its ability to undergo various chemical reactions allows it to interact with different cellular components, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituent/R-Group Key Activity/Property Reference
2-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetic acid (Alrestatin) Acetic acid side chain Aldose reductase inhibitor (withdrawn)
2-(N-(4-(1,3-Dioxo-1H-benzo[de]isoquinolin-2-yl)butyl)sulfamoyl)benzoic acid Sulfamoyl-butyl linker + benzoic acid LPA₂ agonist (EC₅₀ = 5.06 × 10⁻³ nM)
3-(1,3-Dioxo-1H-benzo[de]isoquinolin-2-yl)propanoic acid Propanoic acid side chain Crystal structure (P21/c space group)
4-(6-Piperidinyl-1,3-dioxo-1H-benzo[de]isoquinolin-2-yl)benzoic acid Piperidinyl + benzoic acid ZnO nanoparticle fluorescent probe (λₑₘ = 500 nm)
2-(1,3-Dioxo-1H-benzo[de]isoquinolin-2-yl)-N-phenylacetamide N-phenylacetamide group 15-LOX-1 inhibitor (anticancer activity)

Key Findings:

Side Chain Modifications: The acetic acid derivative (Alrestatin) was developed as an aldose reductase inhibitor but was withdrawn due to adverse effects . In contrast, the benzoic acid core in the parent compound provides enhanced rigidity, improving binding affinity in receptor-targeted applications (e.g., LPA₂ agonists with subnanomolar EC₅₀ values) . Sulfamoyl-butyl substituents (e.g., in compound 11d) increase hydrophilicity and binding affinity (−8.53 kcal/mol vs. −7.94 kcal/mol for non-sulfamoyl analogs) .

Fluorescence Properties: Derivatives with piperidinyl groups (e.g., compound 4 in ) exhibit blue-green fluorescence (λₑₘ = 500 nm) and are used as molecular probes for ZnO nanoparticles. Morpholino-substituted analogs (e.g., 4-(2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2-yl)ethyl)benzoic acid) show strong fluorescence for HDAC6 imaging .

Anticancer and Enzyme Inhibition: N-Phenylacetamide derivatives demonstrate selective inhibition of 15-LOX-1, a key enzyme in cancer progression, with IC₅₀ values comparable to reference drugs . Organotin(IV) carboxylates derived from the parent compound exhibit IC₅₀ values of 0.5–5.0 µM against HeLa and MCF-7 cell lines .

Physicochemical and Crystallographic Comparisons

Table 2: Crystallographic and Physical Properties

Compound Name Space Group Unit Cell Parameters (Å, °) Melting Point (°C) Solubility
2-(1,3-Dioxo-1H-benzo[de]isoquinolin-2-yl)benzoic acid N/A N/A >250 (decomposes) DMSO, DMF
Methyl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2-yl)propanoate P21/c a = 9.930, b = 6.9807, c = 18.954, β = 93.08 190–192 Chloroform
Alrestatin methyl ester P21/c a = 10.231, b = 7.012, c = 19.231, β = 92.5 190–192 Methanol, Ethanol
  • Crystallographic Insights: The propanoic acid derivative crystallizes in the monoclinic P21/c space group with a β angle of 93.08°, indicating slight lattice distortion compared to methyl ester analogs . Alrestatin methyl ester exhibits similar packing patterns but with a shorter a-axis (10.231 Å vs. 9.930 Å for the propanoate), suggesting tighter intermolecular stacking .

Biological Activity

2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid, also known as a benzo[de]isoquinoline derivative, has garnered attention due to its potential biological activities. This compound is characterized by its unique structural features, including dioxo and benzoic acid functionalities, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H10N2O5C_{15}H_{10}N_{2}O_{5}. The compound includes a benzoic acid moiety linked to a benzo[de]isoquinoline core, which is significant for its chemical reactivity and biological interactions.

The mechanism of action for this compound involves several pathways:

  • Redox Reactions : The dioxo groups can participate in redox reactions, influencing cellular processes.
  • Interaction with Biological Macromolecules : The aromatic structure allows for strong π-π interactions with proteins and nucleic acids, potentially affecting their function.
  • Enzyme Inhibition : Similar compounds have shown inhibitory effects on enzymes such as aldose reductase, which is critical in diabetic complications .

Antimicrobial Properties

Research has indicated that derivatives of benzo[de]isoquinoline exhibit antimicrobial activity. For instance, studies have shown that certain isoquinoline derivatives can inhibit the growth of various bacterial strains. The specific antimicrobial efficacy of this compound remains to be fully elucidated but suggests potential in drug development against resistant strains.

Anticancer Activity

Several studies have explored the anticancer properties of benzo[de]isoquinoline derivatives. The compound's ability to induce apoptosis in cancer cells has been documented. For example, derivatives have been shown to inhibit cell proliferation and induce cell cycle arrest in various cancer cell lines .

Study on Aldose Reductase Inhibition

Alrestatin (a derivative related to the compound ) was investigated for its role as an aldose reductase inhibitor. It was developed for treating secondary complications in diabetes but was withdrawn due to adverse effects. This study highlights the potential therapeutic applications and risks associated with compounds similar to this compound .

Antimicrobial Efficacy Assessment

A comparative study assessed the antimicrobial efficacy of various isoquinoline derivatives against Mycobacterium tuberculosis. The results indicated that certain structural modifications could enhance activity against resistant strains. This suggests that further exploration of this compound could lead to valuable insights into its potential as an antimicrobial agent .

Research Findings Summary Table

Biological Activity Findings References
AntimicrobialExhibits potential activity against bacterial strains
AnticancerInduces apoptosis and inhibits proliferation in cancer cells
Enzyme InhibitionAldose reductase inhibition linked to diabetic complications

Q & A

Q. What are the optimal synthetic routes for 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves functionalizing the 1,8-naphthalimide core. For example, one approach uses 1,8-naphthalic anhydride as a precursor, reacting it with hydroxylamine derivatives under controlled temperatures (e.g., 100°C for 10 hours) to form intermediates, followed by acid hydrolysis and coupling with benzoic acid derivatives . Optimization strategies include adjusting solvent polarity (e.g., using pyridine or dichloromethane), reaction time (2–10 hours), and temperature (10–115°C) to maximize yields. Monitoring reaction progress via TLC or HPLC is critical for identifying intermediate stages .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

Key characterization methods include:

  • X-ray crystallography : Determines crystal packing and confirms stereochemistry (e.g., monoclinic P21/c space group with unit cell parameters a = 9.930 Å, b = 6.9807 Å, c = 18.954 Å) .
  • NMR spectroscopy : ¹H and ¹³C NMR verify substituent positions, particularly the benzoic acid moiety and naphthalimide backbone .
  • HPLC-MS : Validates molecular weight (e.g., [M+H]+ at m/z 364.1) and purity (≥98%) .

Q. What are the primary biological screening assays for this compound?

Initial screens focus on receptor selectivity and cytotoxicity:

  • LPA2 receptor agonism : Measure EC50 values using calcium flux assays in transfected HEK293 cells (e.g., EC50 = 3.3 μM) .
  • Apoptosis inhibition : Assess caspase-3/7/8/9 activity in cell lines exposed to pro-apoptotic stimuli .
  • Cytotoxicity profiling : Use MTT assays across diverse cell types to identify off-target effects .

Advanced Research Questions

Q. How does molecular modeling explain the enhanced binding affinity of derivatives like sulfamoyl benzoic acid analogues?

Docking studies (e.g., using AutoDock Vina) reveal that replacing sulfur with a sulfamoyl group increases hydrogen bonding with the LPA2 receptor’s Arg3.28 and Lys4.60 residues. This modification improves binding energy from −7.94 kcal/mol to −8.53 kcal/mol, correlating with higher potency (EC50 shift from 10 μM to subnanomolar ranges) . Free energy perturbation (FEP) calculations further validate these interactions .

Q. What spectroscopic techniques elucidate its photophysical properties in material science applications?

  • Two-photon absorption (TPA) : In nonpolar solvents, the compound exhibits TPA cross-sections of ~50 GM at 800 nm, making it suitable for imaging ZnO nanoparticles .
  • Time-resolved fluorescence : Dual fluorescence lifetimes (0.2–0.3 ns and 6 ns) in polar solvents indicate solvent-dependent ionization and surface interactions .
  • UV-Vis/fluorescence titration : Monitor bathochromic shifts (Δλ = 40 nm) upon metal ion binding (e.g., Fe³⁺ or Cd²⁺) for sensor applications .

Q. How can crystal engineering improve its pharmacokinetic properties?

Co-crystallization with coformers (e.g., methyl groups) enhances solubility and bioavailability. For instance, methyl ester derivatives show improved logP values (from 2.1 to 1.8) and reduced renal toxicity, as demonstrated in murine models . Synchrotron-based PXRD and Hirshfeld surface analysis guide polymorph selection for stability .

Q. What role does this compound play in studying lysosomal pH gradients and autophagy pathways?

As a pH-sensitive probe (pKa ~4.5), it fluoresces in acidic organelles (pH 3–6) via PET/ICT mechanisms. Live-cell imaging in HeLa cells reveals dynamic lysosomal pH changes during autophagy, validated by colocalization with LysoTracker Red . Dose-dependent REDD1 induction (EC50 = 15 μM) further links it to mTORC1 inhibition and NETosis in inflammatory models .

Methodological Considerations

Q. How to resolve contradictions in reported biological activities across studies?

  • Assay standardization : Discrepancies in EC50 values (e.g., 3.3 μM vs. 10 μM) may arise from cell line variability (HEK293 vs. primary neutrophils). Use isogenic cell lines and internal controls (e.g., LPA as a positive control) .
  • Metabolite interference : LC-MS/MS quantifies active metabolites (e.g., hydrolyzed esters) that may contribute to observed effects .

Q. What strategies mitigate aggregation-induced quenching in fluorescence applications?

  • Nanoparticle encapsulation : Embedding in PEG-PLGA nanoparticles reduces self-aggregation, enhancing quantum yield from 0.2 to 0.6 .
  • Solvent engineering : Use DMSO:water mixtures (≤5% DMSO) to maintain monomeric states in aqueous media .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid

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